a-D-Maltose octaacetate
Overview
Description
a-D-Maltose octaacetate is a complex organic compound characterized by multiple acetyl groups and a polyhydroxylated structure. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Mechanism of Action
β-D-Maltose Octaacetate, also known as [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a compound with a complex structure and a variety of potential applications . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary targets of β-D-Maltose Octaacetate are currently unknown. The compound is a reagent used for chemical synthesis
Mode of Action
As a chemical reagent, it is primarily used in the synthesis of other compounds .
Biochemical Pathways
It has been used in a binary mixture with CO2 to create carbon dioxide-soluble polymers for petroleum engineering applications , suggesting that it may interact with carbon-based biochemical pathways.
Result of Action
As a synthetic reagent, its primary function is in the creation of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of β-D-Maltose Octaacetate. For instance, it is recommended to store the compound at -20°C to maintain its stability . Other environmental factors, such as pH and the presence of other chemicals, could potentially influence its reactivity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Maltose octaacetate typically involves the acetylation of a polyhydroxylated precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
a-D-Maltose octaacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding polyhydroxylated compound.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC).
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Polyhydroxylated compounds.
Oxidation: Carbonyl compounds.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
a-D-Maltose octaacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
a-D-Maltose octaacetate can be compared with other similar compounds, such as:
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate: Similar structure but with fewer acetyl groups.
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate: Similar structure but with a hydroxymethyl group instead of an acetyloxymethyl group.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-WBFYAMQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466014 | |
Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6920-00-9 | |
Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate contribute to CO2-soluble polymer research?
A1: The research paper "IDENTIFICATION, DESIGN AND SYNTHESIS OF OXYGENATED HYDROCARBON-BASED CO2-SOLUBLE POLYMERS FOR CHEMICAL AND PETROLEUM ENGINEERING APPLICATIONS" [] investigates various oxygenated hydrocarbon-based polymers for their CO2 solubility. The study found that oligomers of [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, with up to four repeating units, demonstrated solubility in dense CO2 at pressures below 14 MPa and concentrations between 1-5 wt%. This finding suggests that [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate holds promise as a building block for developing CO2-soluble polymers.
Q2: What structural features contribute to the CO2-solubility of [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate and similar compounds?
A2: The research emphasizes the importance of acetate groups and flexible chains in enhancing CO2-solubility []. The multiple acetate groups in [(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate can interact with CO2 molecules, promoting its solubility. Additionally, the flexible nature of the oligomer chains allows for better interaction with CO2 compared to rigid structures. This understanding can guide the design of future CO2-soluble polymers with tailored properties.
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